SB 235375 is a compound that has garnered attention in pharmacological research, particularly as a nonpeptide antagonist of tachykinin receptors. It has been studied for its potential applications in treating various neurological and psychiatric conditions due to its ability to selectively inhibit the neurokinin-3 receptor. The compound's unique properties and mechanisms make it a subject of interest in both academic and clinical research.
SB 235375 was developed by the pharmaceutical company SmithKline Beecham, which is now part of GlaxoSmithKline. The compound is primarily studied in the context of its effects on the central nervous system, particularly regarding its interactions with tachykinin receptors, which are involved in numerous physiological processes.
SB 235375 is classified as a nonpeptide tachykinin receptor antagonist. Specifically, it targets the neurokinin-3 receptor, which plays a crucial role in modulating neurotransmission related to anxiety, depression, and other mood disorders.
The synthesis of SB 235375 involves several key steps that utilize standard organic chemistry techniques. The synthetic route typically includes:
The synthesis has been optimized for yield and purity, with analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry employed to confirm the structure and assess the purity of SB 235375 at each stage of synthesis.
The molecular structure of SB 235375 can be represented by its chemical formula, which includes various functional groups that facilitate its interaction with neurokinin receptors. The compound features a complex arrangement that allows for high specificity towards the neurokinin-3 receptor.
SB 235375 participates in various chemical reactions typical for small organic molecules, including:
Quantitative analysis methods such as liquid chromatography coupled with mass spectrometry are used to study these reactions. These methods allow researchers to track the concentration of SB 235375 in plasma and brain tissues over time after administration.
The mechanism of action of SB 235375 involves its selective antagonism of the neurokinin-3 receptor. By binding to this receptor, SB 235375 inhibits the action of endogenous tachykinins, which are neuropeptides involved in various signaling pathways related to mood regulation and anxiety.
Pharmacological studies indicate that SB 235375 effectively reduces anxiety-like behaviors in animal models, highlighting its potential therapeutic effects in treating anxiety disorders.
SB 235375 has several scientific uses:
Tachykinin NK₃ receptors belong to the G-protein-coupled receptor (GPCR) superfamily and demonstrate preferential binding for neurokinin B (NKB). These receptors are distributed across both central and peripheral nervous systems, with high densities in spinal cord laminae (particularly in autonomic control regions), enteric neurons, and airway sensory nerves [5] [10]. Activation of NK₃ receptors triggers phospholipase C (PLC) pathways, leading to intracellular calcium mobilization and protein kinase C (PKC) activation. This signaling cascade modulates neurotransmitter release (e.g., acetylcholine, serotonin), visceral afferent sensitivity, and smooth muscle contraction [3] [7].
Table 1: Distribution and Functional Roles of Tachykinin Receptors
Receptor | Primary Ligand | Key Locations | Physiological Roles |
---|---|---|---|
NK₁ | Substance P | CNS, Gut, Vasculature | Pain transmission, Inflammation |
NK₂ | Neurokinin A | Bronchi, Gut | Smooth muscle contraction |
NK₃ | Neurokinin B | Spinal cord, Enteric neurons, Airways | Visceral nociception, Neurotransmitter release, Autonomic control |
In hypertension models (e.g., spontaneously hypertensive rats, SHR), NK₃ receptors in the spinal cord’s intermediolateral cell column show upregulated binding sites, contributing to enhanced sympathetic outflow and cardiovascular dysregulation [10]. Peripheral NK₃ receptors in the gut mediate nociceptive responses to colorectal distension, while those in airways potentiate cough reflexes and bronchoconstriction [2] [3].
Early NK₃ antagonists (e.g., osanetant, talnetant) readily crossed the blood-brain barrier (BBB), causing CNS-mediated side effects like sedation and limiting their therapeutic utility for peripheral disorders [5]. This prompted efforts to engineer antagonists with minimized BBB penetration. Key advantages of peripherally restricted agents include:
Autoradiographic studies confirmed negligible SB 235375 levels in brain/spinal cord after intravenous administration, validating its peripherally selective design [2] [10].
SB 235375 ((-)-(S)-N-(α-Ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide) emerged from structure-activity optimization of 2-phenyl-4-quinolinecarboxamide derivatives. Key modifications included:
Table 2: Pharmacological Profile of SB 235375
Parameter | Value | Assay System |
---|---|---|
hNK₃ Kᵢ | 2.2 ± 0.3 nM | ¹²⁵I-[MePhe⁷]-NKB binding (CHO-hNK₃R) |
hNK₂ Kᵢ | 209 nM | Radioligand binding |
hNK₁ Kᵢ | >100,000 nM | Radioligand binding |
Functional Kb | 12 nM (NKB-induced Ca²⁺ flux, HEK-hNK₃R) | FLIPR assay |
pA₂ | 8.3 (guinea pig ileum) | Senktide-induced contraction |
Brain Penetrance | Undetectable (brain/plasma ratio <0.1) | Rat pharmacokinetics |
SB 235375 exhibits >100-fold selectivity for hNK₃ over hNK₁ and ~95-fold over hNK₂ receptors. It showed no significant activity at 68+ off-target receptors/enzymes at 1 μM [3] [7].
In vivo efficacy was demonstrated across species:
Table 3: Key In Vivo Efficacy Findings
Model | Dose/Route | Effect | Mechanistic Insight |
---|---|---|---|
Rat colorectal distension | 20 mg/kg i.v. | >90% EMG response inhibition | Peripheral visceral antinociception |
Guinea pig citric acid cough | 10–30 mg/kg i.p. | Dose-dependent cough suppression | Blockade of airway NK₃ receptors |
Rabbit senktide-induced miosis | ED₅₀ = 0.56 mg/kg i.v. | Inhibition of peripheral NK₃ activation | Functional antagonism in vivo |
SB 235375’s physicochemical properties (molecular weight: 440.49 g/mol, topological polar surface area: 88.52 Ų, XLogP: 5.45) underlie its low CNS penetrance [6] [8]. Its sodium salt form (CAS 224633-16-3) improves solubility for experimental formulations [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7